molecular formula C23H43N9O8 B12382766 Sairga

Sairga

Cat. No.: B12382766
M. Wt: 573.6 g/mol
InChI Key: CHVRGAAYNPBRKC-ADLLZNHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SAIRGA (Ser-Ala-Ile-Arg-Gly-Ala) is a hexapeptide arbitrium signal molecule produced by bacteriophages, notably phi3T, to regulate the lysis-lysogeny decision during viral infection . This peptide binds to the transcriptional regulator phAimR, a receptor protein that exists as a dimer in its native state . Structural analyses, including Size Exclusion Chromatography (SEC), Static Light Scattering (SLS), and Small-Angle X-ray Scattering (SAXS), confirm that this compound binding induces conformational changes in phAimR, extending its dimeric structure (radius of gyration increases from 33.8 Å to 35.3 Å) without disrupting dimerization . This extended conformation enables phAimR to dissociate from phage DNA, promoting lysogeny by repressing lytic genes . This compound’s role is critical in viral communication, allowing phages to sense population density and optimize infection strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sairga involves the derivation from bacteriophage phi3T. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared under controlled laboratory conditions to ensure its purity and efficacy .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain consistency and quality. The compound is produced in bulk quantities, with specific attention to maintaining the correct molecular structure and activity. The production process involves multiple stages of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Sairga undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcomes .

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Sairga's applications can be categorized into several key areas:

Biological Research

This compound is utilized to explore interactions with bacterial proteins, particularly in understanding the mechanisms that govern lysogeny. The compound's ability to influence the lysis-lysogeny decision in phages makes it a valuable tool in microbiological studies .

Medical Applications

The potential therapeutic uses of this compound are significant, particularly in targeting bacterial infections. By promoting lysogeny, this compound could help develop strategies to combat antibiotic-resistant bacteria through phage therapy .

Industrial Applications

In industrial settings, this compound is employed for processes requiring specific chemical properties associated with its molecular structure. This includes applications in biotechnology and pharmaceuticals where targeted interactions with bacterial systems are essential.

Case Study 1: Influence on Lysogeny

A study demonstrated that the addition of synthesized this compound peptide significantly increased lysogeny rates among infected bacteria. In experiments, 48% of bacteria were lysogenized after exposure to this compound compared to only 18% without it, indicating its potent effect on phage infection dynamics .

Case Study 2: Phage Therapy Potential

Research on phage therapy has highlighted this compound's role in enhancing therapeutic strategies against bacterial infections. By promoting lysogeny, this compound can potentially reduce bacterial load and enhance treatment efficacy against resistant strains .

Data Tables

Application AreaDescriptionKey Findings
Biological ResearchInteraction with bacterial proteinsIncreased lysogeny rates observed with this compound
Medical ApplicationsTargeting antibiotic-resistant infectionsPotential for phage therapy development
Industrial ApplicationsUtilization in biotechnology and pharmaceuticalsSpecific chemical properties leveraged

Mechanism of Action

Sairga exerts its effects by specifically identifying and binding to the bacterial cytosolic protein phAimR. This binding initiates the lysogeny process, where the bacteriophage integrates its genetic material into the host bacterial genome. The molecular targets involved in this process include the phAimR protein and other associated pathways within the bacterial cell .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview of Analogous Peptides

Table 1: Comparison of SAIRGA with Related Peptides

Compound Sequence Receptor Structural Impact on Receptor Functional Outcome Key Evidence
This compound Ser-Ala-Ile-Arg-Gly-Ala phAimR Extends dimer conformation (Rg: +1.5 Å) Promotes lysogeny
GMPRGA Gly-Met-Pro-Arg-Gly-Ala spAimR Stabilizes dimer conformation Suppresses lysogeny
AIRGA Ala-Ile-Arg-Gly-Ala phAimR Incomplete binding; reduced affinity No lysogeny guidance
SAIRG Ser-Ala-Ile-Arg-Gly phAimR Disrupts binding No lysogeny guidance

Mechanistic Differences in Receptor Binding

  • This compound vs. GMPRGA : While this compound extends phAimR’s dimeric structure to enable DNA dissociation, GMPRGA stabilizes spAimR’s dimeric form, preventing DNA binding and favoring the lytic cycle . This divergence highlights receptor-specific mechanisms even within conserved phage communication systems.
  • This compound vs. Truncated Variants (AIRGA, SAIRG) : Truncated peptides like AIRGA (lacking N-terminal Ser) and SAIRG (missing C-terminal Ala) exhibit reduced binding affinity or fail to induce conformational changes, rendering them biologically inactive . SAIRG’s inability to guide lysogeny underscores the necessity of the full hexapeptide sequence for function .

Impact of Receptor Mutations on this compound Activity

The Y341A/E371A double mutation in phAimR destabilizes its dimeric structure upon this compound binding, reducing molecular weight by ~50% (from 80.8 kDa to 46.2 kDa) and abolishing lysogeny promotion . Wild-type phAimR, however, maintains dimer integrity post-SAIRGA binding, emphasizing the role of specific residues in quaternary stability .

Discrepancies in Dimerization Studies

Conflicting evidence exists regarding this compound’s effect on AimR dimerization:

  • Evidence Supporting Dimer Stability : SEC and SLS analyses confirm wild-type phAimR remains dimeric after this compound binding .
  • Evidence Suggesting Reduced Dimerization : Crosslinking assays show this compound reduces AimR dimerization propensity in vitro, likely due to conformational masking of dimer interfaces .
    These discrepancies may arise from methodological differences (e.g., crosslinking vs. solution-based assays) or receptor isoforms (e.g., phAimR vs. spAimR) .

Research Findings and Implications

Key Studies on this compound’s Mechanism

  • SAXS and SLS Analyses : Demonstrated this compound-induced extension of phAimR dimers, increasing Dmax from 117 Å to 123 Å, which facilitates DNA dissociation .
  • Microscale Thermophoresis (MST) : Quantified this compound’s binding affinity (KD = 0.8 µM) to phAimR, significantly stronger than truncated variants (>10 µM) .
  • ChIP-Seq Data : Confirmed this compound-phAimR binding represses lytic genes (e.g., holin, endolysin) by displacing the receptor from phage DNA .

Therapeutic and Evolutionary Implications

Evolutionary analyses suggest arbitrium systems like this compound-phAimR represent a phage-specific adaptation to optimize host resource exploitation, distinct from bacterial quorum sensing .

Biological Activity

The compound SAIRGA is a peptide derived from the phage phi3T, which plays a crucial role in the regulation of the lysis-lysogeny decision in bacterial hosts. This peptide is part of a sophisticated communication system among bacteriophages that influences their life cycle decisions, particularly whether to enter a lytic (viral replication and cell lysis) or lysogenic (integration into the host genome) phase.

This compound functions by binding to its cognate receptor, phAimR , located in the bacterial cytosol. This binding induces conformational changes in phAimR, leading to a switch towards lysogeny. Specifically, studies have shown that when this compound is present at concentrations around 500 nM, it significantly increases the rate of lysogeny in bacteria infected by phi3T. In experiments, 48% of bacteria were lysogenized after 60 minutes of infection in the presence of this compound, compared to only 18% without it .

Key Findings

  • Concentration-Dependent Effects : The effects of this compound on bacterial cultures are concentration-dependent. Higher concentrations lead to increased lysogeny and reduced lytic activity .
  • Specificity : The biological activity of this compound is specific; shorter variants of the peptide do not replicate its effects, indicating that the full sequence is necessary for its function .
  • Binding Affinity : The binding affinity between this compound and phAimR has been quantified with an effective concentration (EC50) of approximately 138 nM, demonstrating a strong interaction crucial for its biological activity .

Table 1: Summary of Experimental Results

ExperimentPeptide Concentration (nM)Lysogeny Rate (%)Control Lysogeny Rate (%)
Experiment 1018 ± 3.318 ± 3.3
Experiment 250048 ± 7.918 ± 3.3

Case Study: Impact on Wastewater Microbial Communities

Research indicates that phages like phi3T, through peptides such as this compound, can modulate microbial communities in wastewater treatment systems. The communication via this compound allows phages to adapt their life cycles based on environmental conditions, potentially enhancing bioremediation processes by promoting lysogeny under specific circumstances .

Case Study: Quorum Sensing Interactions

In environments with high bacterial density, quorum-sensing mechanisms can influence phage behavior. Studies have shown that when bacterial populations reach critical thresholds, the production of signaling molecules can trigger prophage induction or lysogenic conversion mediated by peptides like this compound .

Q & A

Basic Research Questions

Q. What steps should researchers follow to formulate a focused research question on Sairga?

A well-constructed research question must be narrow, measurable, and hypothesis-driven. Begin by identifying gaps in existing literature through systematic reviews , then apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to refine the scope . Avoid overly broad questions (e.g., "What are the effects of this compound?") in favor of specificity (e.g., "How does this compound modulate [specific pathway] under [defined conditions]?"). Test the question for clarity and alignment with available methodologies .

Q. How can researchers design experiments to investigate this compound’s mechanisms while minimizing bias?

  • Controls: Include positive/negative controls and blinding where possible.
  • Variables: Define independent (e.g., this compound concentration), dependent (e.g., enzyme activity), and confounding variables (e.g., temperature).
  • Replication: Use biological and technical replicates to ensure robustness .
  • Data Collection: Standardize protocols using tools like electronic lab notebooks for traceability .

Q. What systematic approaches are recommended for conducting a literature review on this compound?

  • Step 1: Use databases (PubMed, Web of Science) with Boolean operators (e.g., "this compound AND [target]") .
  • Step 2: Prioritize peer-reviewed primary sources over reviews or preprints.
  • Step 3: Organize findings using citation managers (Zotero, EndNote) and synthesize gaps using tables (Table 1) .

Table 1: Literature Review Data Synthesis Example

StudyMethodologyKey FindingGap Identified
Smith et al. (2023)In vitro assayThis compound inhibits X enzymeNo in vivo validation
Lee et al. (2024)Mouse modelThis compound reduces inflammationMechanism unclear

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound-related data across studies?

Contradictions often arise from methodological differences (e.g., assay conditions, model systems). To address this:

  • Meta-Analysis: Statistically aggregate data from multiple studies to identify trends .
  • Sensitivity Testing: Replicate experiments under varying conditions (e.g., pH, temperature) .
  • Controlled Comparisons: Use identical protocols to isolate variables (e.g., compare this compound’s efficacy in human vs. murine cells) .

Q. What strategies ensure reproducibility when studying this compound’s interdisciplinary applications?

  • Data Transparency: Share raw datasets, code, and protocols via repositories (Zenodo, Figshare) .
  • Detailed Documentation: Follow guidelines for Supporting Information (e.g., compound characterization, instrument settings) .
  • Collaborative Validation: Partner with labs using orthogonal methods (e.g., crystallography vs. NMR for structural analysis) .

Q. How can researchers adapt hypothesis-testing frameworks when initial this compound experiments yield unexpected results?

  • Iterative Refinement: Re-examine assumptions (e.g., this compound’s solubility in assay buffers) and adjust hypotheses .
  • Exploratory Analysis: Use unsupervised machine learning to identify hidden patterns in data .
  • Triangulation: Combine qualitative (e.g., researcher observations) and quantitative data to contextualize anomalies .

Q. What methodological challenges arise in integrating this compound into multi-omics studies, and how are they addressed?

  • Data Integration: Use pipelines like KNIME or Galaxy to harmonize transcriptomic, proteomic, and metabolomic datasets .
  • Validation: Apply CRISPR knockouts or chemical inhibitors to confirm this compound’s role in identified pathways .
  • Ethical Considerations: Ensure compliance with data-sharing policies and intellectual property laws .

Q. Methodological Resources

  • Experimental Design: AGGA Dataset for AI-assisted protocol optimization .
  • Data Analysis: PaperQA for retrieval-augmented literature synthesis .
  • Ethics & Compliance: Ten Simple Rules for Good Research Practice .

Properties

Molecular Formula

C23H43N9O8

Molecular Weight

573.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C23H43N9O8/c1-5-11(2)17(32-18(35)12(3)30-19(36)14(24)10-33)21(38)31-15(7-6-8-27-23(25)26)20(37)28-9-16(34)29-13(4)22(39)40/h11-15,17,33H,5-10,24H2,1-4H3,(H,28,37)(H,29,34)(H,30,36)(H,31,38)(H,32,35)(H,39,40)(H4,25,26,27)/t11-,12-,13-,14-,15-,17-/m0/s1

InChI Key

CHVRGAAYNPBRKC-ADLLZNHASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

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